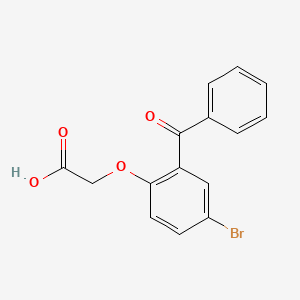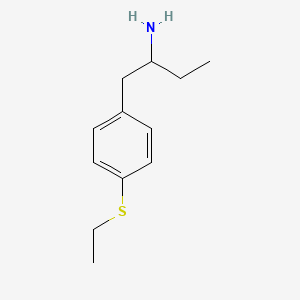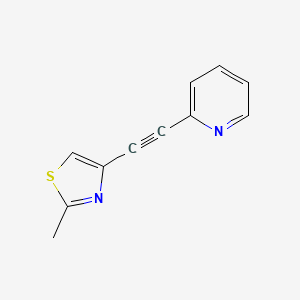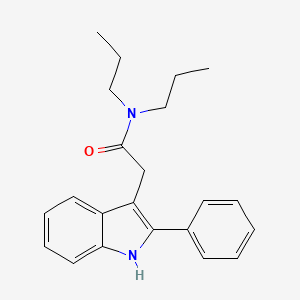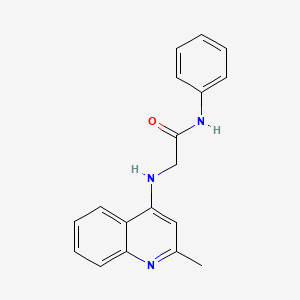
2-(2-methylquinolin-4-ylamino)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylquinolin-4-ylamino)-N-phenylacetamide is a quinoline derivative with significant biological and pharmaceutical applications. This compound is known for its potential in medicinal chemistry, particularly due to its unique structure that combines a quinoline moiety with an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide typically involves the reaction of 2-methylquinoline with 4-chloroaniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methylquinolin-4-ylamino)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-methylquinolin-4-ylamino)-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes.
Medicine: Investigated for its anti-addictive properties, particularly in the context of opioid addiction.
Industry: Utilized in the development of fluorescent materials and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to have dual affinity for µ and κ opioid receptors, which are involved in pain modulation and addiction pathways. This dual affinity allows it to inhibit withdrawal symptoms in opioid-dependent subjects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylquinoline: A precursor in the synthesis of 2-(2-methylquinolin-4-ylamino)-N-phenylacetamide.
4-chloro-2-methylquinoline: Another related compound used in synthetic routes.
Quinoline-based heterocyclic derivatives: These include thiadiazine, thiadiazoles, and triazole derivatives, which have similar biological activities.
Uniqueness
This compound stands out due to its specific combination of a quinoline moiety with an acetamide group, which imparts unique biological activities, particularly its dual affinity for opioid receptors .
Eigenschaften
Molekularformel |
C18H17N3O |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-[(2-methylquinolin-4-yl)amino]-N-phenylacetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-11-17(15-9-5-6-10-16(15)20-13)19-12-18(22)21-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20)(H,21,22) |
InChI-Schlüssel |
HRXVDSHQRNNGBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C(=C1)NCC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



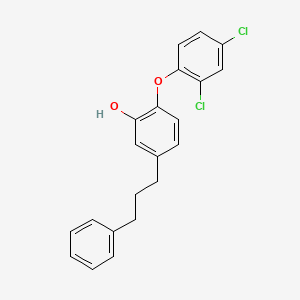


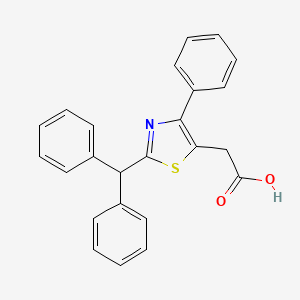


![2-(2-Methoxybenzyl)-3H-benzo[f]chromen-3-one](/img/structure/B10840613.png)

